2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O2/c1-8(2)22-12(5-6-18-22)14-20-21-15(24-14)19-13(23)10-4-3-9(16)7-11(10)17/h3-8H,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJYWZDAROUVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a dichlorobenzamide core linked to a pyrazole and an oxadiazole moiety. This unique combination is believed to contribute to its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Androgen Receptor Modulation : Compounds in the same class have been shown to act as selective androgen receptor modulators (SARMs), exhibiting both agonistic and antagonistic properties depending on the cellular context .
- Antitumor Activity : The presence of the pyrazole ring is associated with significant antitumor activity. Pyrazole derivatives have been reported to inhibit key pathways involved in cancer cell proliferation, such as BRAF(V600E) and EGFR pathways .
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds:
- In Vitro Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines:
Antimicrobial Activity
Some derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against fungal strains and bacteria. The SAR studies suggest that modifications in the pyrazole and oxadiazole groups can enhance their antimicrobial efficacy .
Case Studies
A case study involving a series of pyrazole derivatives indicated that those with specific substitutions showed improved selectivity and potency against cancer cells. For instance, modifications in the benzamide structure led to enhanced activity against prostate cancer cell lines while minimizing off-target effects .
Structure-Activity Relationships (SAR)
The SAR analysis of similar compounds highlights several key points:
| Structural Feature | Activity Impact |
|---|---|
| Presence of Pyrazole Ring | Essential for anticancer activity |
| Oxadiazole Substituents | Influence selectivity towards specific receptors |
| Benzamide Core | Modifications can enhance overall potency |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs within the 1,3,4-Oxadiazole Class
The compound shares structural homology with antifungal 1,3,4-oxadiazoles such as LMM5 and LMM11 , which inhibit thioredoxin reductase (Trr1) in Candida albicans . Key comparisons include:
- Structural Insights: The target compound’s dichlorobenzamide group differs from the sulfamoylbenzamide groups in LMM5/LMM11, which are critical for Trr1 binding. This substitution may reduce sulfhydryl-targeting efficacy but enhance halogen-based interactions.
Heterocyclic Variants: Thiazole-Based Analogs
The thiazole derivative N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () provides a contrasting example with a thiazole core and fluorinated benzamide :
- Mechanistic Divergence: The thiazole derivative’s PFOR inhibition relies on its amide anion conformation, stabilized by hydrogen bonding . Fluorine vs. Chlorine: The thiazole compound’s difluorobenzamide may offer stronger hydrogen-bond acceptor capacity compared to the dichlorinated analog, affecting target affinity.
Data Tables
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Table 2: Comparison with Thiazole-Based Analog
Q & A
Q. What are the standard synthetic protocols for preparing 2,4-dichloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide?
The compound is synthesized via cyclization of substituted benzamide precursors using phosphorus oxychloride (POCl₃) under reflux conditions (90–120°C). For example, hydrazide intermediates are cyclized with POCl₃ to form the 1,3,4-oxadiazole ring. Purification involves precipitation at pH 8–9 followed by recrystallization from DMSO/water mixtures .
Q. How is structural characterization performed for this compound?
Key techniques include:
- IR spectroscopy to confirm carbonyl (C=O) and amide (N–H) groups.
- ¹H/¹³C NMR to assign protons and carbons in the benzamide, oxadiazole, and pyrazole moieties.
- X-ray crystallography to resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) and confirm stereochemistry .
- Mass spectrometry for molecular weight validation .
Q. What functional groups dominate its reactivity?
The benzamide group undergoes hydrolysis under acidic/basic conditions, while the oxadiazole ring participates in nucleophilic substitutions. The 1-isopropylpyrazole moiety may influence steric hindrance in reactions. Reactivity studies should prioritize pH-dependent stability and regioselective modifications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological activity?
- Substituent modification : Replace chlorine atoms on the benzamide with electron-withdrawing groups (e.g., –CF₃) to enhance receptor binding.
- Heterocycle variation : Replace the oxadiazole with thiadiazole to compare enzyme inhibition profiles.
- Pharmacokinetic tuning : Introduce hydrophilic groups (e.g., –OH, –NH₂) to improve solubility without compromising membrane permeability .
Q. What computational methods are used to predict its biological targets?
- Molecular docking : Simulate binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using software such as AutoDock. Focus on hydrogen bonding between the amide group and active-site residues.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How to assess its environmental fate and ecotoxicological impact?
Follow protocols from long-term environmental studies:
- Degradation kinetics : Measure hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH.
- Bioaccumulation : Use OECD 305 guidelines to test uptake in model organisms (e.g., Daphnia magna).
- Toxicity screening : Conduct acute/chronic assays on algae, fish, and soil microbiota to determine EC₅₀ values .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare results across identical enzyme sources (e.g., human vs. bacterial PFOR).
- Purity verification : Use HPLC to confirm compound integrity, as impurities (e.g., unreacted hydrazide) may skew bioactivity .
Q. What strategies improve its stability under physiological conditions?
- pH buffering : Test stability in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4).
- Co-crystallization : Enhance thermal stability via co-crystals with biocompatible excipients (e.g., cyclodextrins) .
Q. How to analyze intermolecular interactions in its crystal structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
